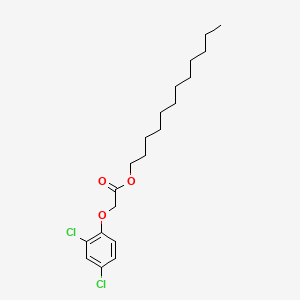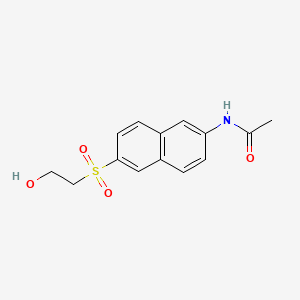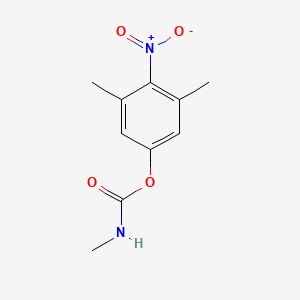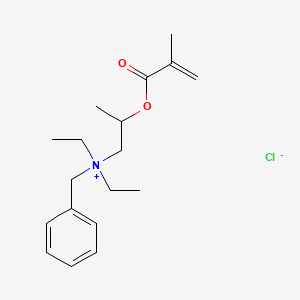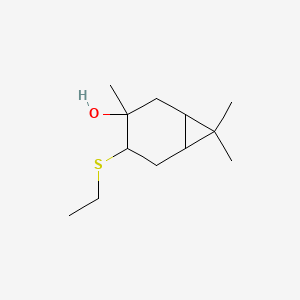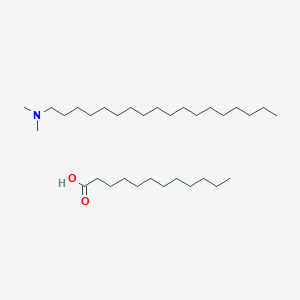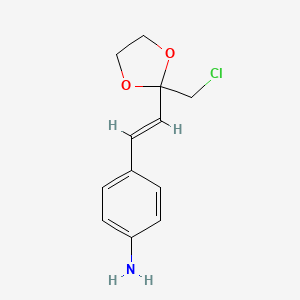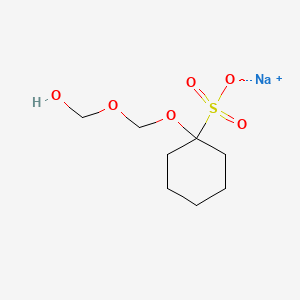
(2-(Benzylthio)ethyl)ammonium hydrogen malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzylthio)ethyl)ammonium hydrogen malate: is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.35866 g/mol . This compound is known for its unique structure, which includes a benzylthio group attached to an ethylammonium moiety, and a hydrogen malate anion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzylthio)ethyl)ammonium hydrogen malate typically involves the reaction of benzyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base, followed by the addition of malic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve:
Continuous Stirred Tank Reactors (CSTR): For maintaining consistent reaction conditions
Purification: Crystallization or recrystallization techniques to obtain pure product
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for product verification
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Benzylthio)ethyl)ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group.
Substitution: The ethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Ethylamine derivatives
Substitution: Various substituted ethylammonium compounds
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Modulates cell signaling pathways, aiding in the study of cellular processes.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutics: Investigated for its therapeutic effects in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-(Benzylthio)ethyl)ammonium hydrogen malate involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. The ethylammonium moiety can interact with cell membranes, affecting cell signaling pathways. The hydrogen malate anion may participate in hydrogen bonding, stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
- (2-(Methylthio)ethyl)ammonium hydrogen malate
- (2-(Ethylthio)ethyl)ammonium hydrogen malate
- (2-(Phenylthio)ethyl)ammonium hydrogen malate
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the thio group (benzyl, methyl, ethyl, phenyl).
- Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with molecular targets.
- Applications: While all these compounds have similar applications, (2-(Benzylthio)ethyl)ammonium hydrogen malate is unique due to its specific interactions and stability, making it more suitable for certain applications in drug development and material science.
Propriétés
Numéro CAS |
22572-37-8 |
|---|---|
Formule moléculaire |
C13H19NO5S |
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
2-benzylsulfanylethanamine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NS.C4H6O5/c10-6-7-11-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h1-5H,6-8,10H2;2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
PYVXEGXCZNNDNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCCN.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
